![molecular formula C9H10FNO3S B2762360 7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline CAS No. 2411262-46-7](/img/structure/B2762360.png)
7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline
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Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives typically involves the hydrogenation of the corresponding quinoline using heterogeneous catalysts . In one study, a new 1,2,3,4-tetrahydroquinoline hybrid of ibuprofen was synthesized successfully by acylation of 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride .Molecular Structure Analysis
The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of 1,2,3,4-tetrahydroquinoline .Chemical Reactions Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .Scientific Research Applications
- Sulfonyl fluorides play a crucial role in organic synthesis. The direct fluorosulfonylation of substrates using fluorosulfonyl radicals has emerged as an efficient approach for producing sulfonyl fluorides . Researchers have explored the use of 7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline as a precursor for synthesizing diverse functionalized sulfonyl fluorides. These compounds find applications in drug discovery and the development of bioactive molecules.
Organic Synthesis and Medicinal Chemistry
properties
IUPAC Name |
7-fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3S/c10-15(12,13)14-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIDQNNXAFZQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)OS(=O)(=O)F)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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